Tert-butyl 6-bromo-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-bromo-2-naphthoate is an organic compound with the molecular formula C15H15BrO2 and a molecular weight of 307.18 g/mol . It is a derivative of naphthalene, featuring a bromine atom at the 6th position and a tert-butyl ester group at the 2nd position of the naphthalene ring. This compound is utilized in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 6-bromo-2-naphthoate can be synthesized through the esterification of 6-bromo-2-naphthoic acid with tert-butyl alcohol in the presence of a suitable acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of tert-butyl 6-substituted-2-naphthoates.
Reduction: Formation of tert-butyl 6-bromo-2-naphthol.
Oxidation: Formation of 6-bromo-2-naphthoquinone.
Scientific Research Applications
Tert-butyl 6-bromo-2-naphthoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-naphthoate involves its interaction with molecular targets through its bromine and ester functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 6-bromo-2-naphthoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
6-bromo-2-naphthoic acid: The parent acid form without the ester group.
Uniqueness
Tert-butyl 6-bromo-2-naphthoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it a valuable intermediate in organic synthesis and research applications where specific steric and electronic properties are required .
Properties
IUPAC Name |
tert-butyl 6-bromonaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBBGBGSOLQLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.